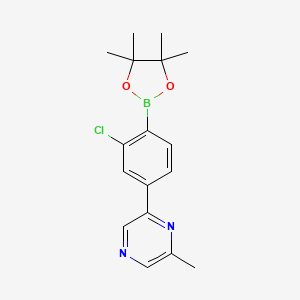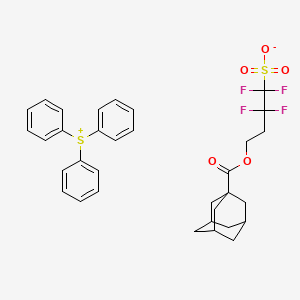
4-(Adamantane-1-carbonyloxy)-1,1,2,2-tetrafluorobutane-1-sulfonate;triphenylsulfanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM is a complex organic compound that features a unique combination of adamantane, tetrafluorobutane, and triphenylsulfonium groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through radical or carbocation intermediates, which are known for their stability and reactivity
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications.
科学研究应用
4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM has several scientific research applications:
Biology: Its unique structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
作用机制
The mechanism by which 4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM exerts its effects involves interactions with specific molecular targets and pathways. The adamantane moiety provides structural rigidity, while the tetrafluorobutane and triphenylsulfonium groups contribute to the compound’s reactivity and ability to participate in various chemical reactions. These interactions can modulate biological pathways, making the compound useful for research in medicinal chemistry and drug development .
相似化合物的比较
Similar Compounds
Adamantane derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantane core but differ in their functional groups and reactivity.
Tetrafluorobutane derivatives: Compounds like 1,1,2,2-tetrafluorobutane-1-ol have similar fluorinated butane structures but lack the adamantane and triphenylsulfonium components.
Triphenylsulfonium derivatives: Compounds such as triphenylsulfonium chloride share the triphenylsulfonium group but differ in their overall structure and applications.
Uniqueness
4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM is unique due to its combination of structural elements, which confer distinct chemical and physical properties. This uniqueness makes it valuable for a wide range of applications, from materials science to medicinal chemistry .
属性
分子式 |
C33H34F4O5S2 |
|---|---|
分子量 |
650.7 g/mol |
IUPAC 名称 |
4-(adamantane-1-carbonyloxy)-1,1,2,2-tetrafluorobutane-1-sulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C15H20F4O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;16-14(17,15(18,19)25(21,22)23)1-2-24-12(20)13-6-9-3-10(7-13)5-11(4-9)8-13/h1-15H;9-11H,1-8H2,(H,21,22,23)/q+1;/p-1 |
InChI 键 |
QQHMWZLUYBQCIJ-UHFFFAOYSA-M |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OCCC(C(F)(F)S(=O)(=O)[O-])(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3AR,5S,6S,6AS)-2-Amino-5-(hydroxymethyl)-3A,5,6,6A-tetrahydrofuro[2,3-D]oxazol-6-OL](/img/structure/B14025981.png)
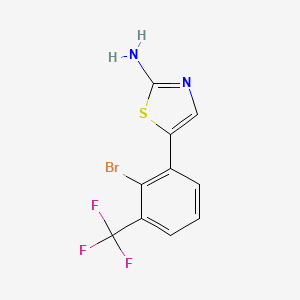

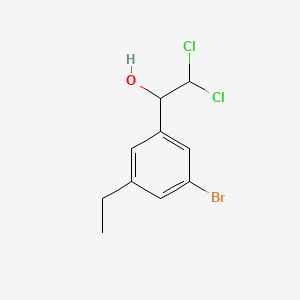
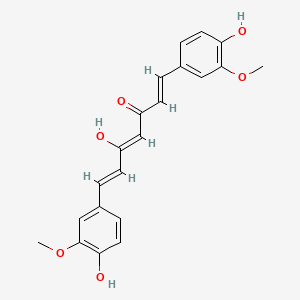

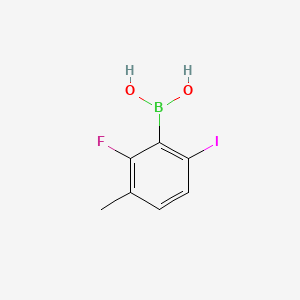
![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)
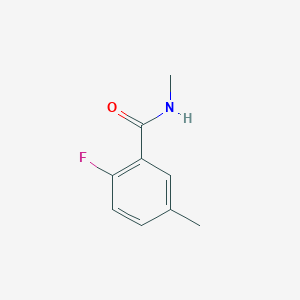
![Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B14026039.png)
